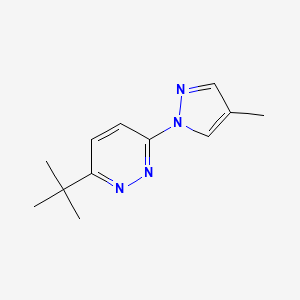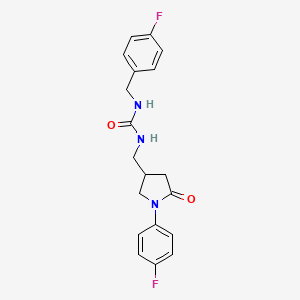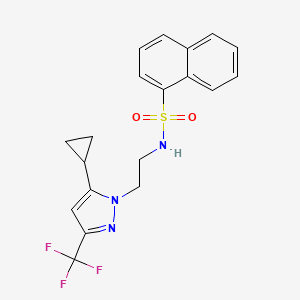
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C19H18F3N3O2S and a molecular weight of 409.4312. It is intended for research use only and is not for human or veterinary use12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H18F3N3O2S12. However, I couldn’t find more detailed information on its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C19H18F3N3O2S, and its molecular weight, 409.4312. However, I couldn’t find more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Protein Binding Studies
Research indicates that sulfonamide derivatives can serve as fluorescent probes to study protein interactions. For example, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been used to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the probe's strong fluorescence when bound to proteins. This suggests potential applications of similar sulfonamide compounds in protein-binding assays and understanding protein-ligand interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Cyclooxygenase-2 Inhibition
Sulfonamide-containing 1,5-diarylpyrazole derivatives, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib), have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), showing effectiveness in vitro and in vivo. This class of compounds, due to their structural features and activity, could be relevant for the development of new therapeutic agents targeting inflammation and related disorders (T. Penning, J. Talley, S. Bertenshaw, et al., 1997).
Environmental Applications
Sulfonamide compounds have also been explored for environmental applications, such as the adsorption of pollutants. Studies on sulfonamide antibiotics and their strong adsorption to multiwalled carbon nanotubes (MWNT) highlight the potential of sulfonamide structures in environmental remediation, particularly in the removal of contaminants from aqueous solutions (L. Ji, Wei Chen, Shourong Zheng, et al., 2009).
Chemical Sensing and Diagnostics
Derivatives of sulfonamides, such as trimethylethylenediamine naphthalene sulfonamide (trinsyl), have been utilized in chemical sensors for detecting ions and protons in solutions and polymers. These compounds show significant changes in fluorescence intensity upon interaction with specific analytes, suggesting their application in the development of sensitive diagnostic tools for various ions and molecules (N. O'Connor, S. Sakata, Huide Zhu, et al., 2006).
Safety And Hazards
Zukünftige Richtungen
I couldn’t find specific information on the future directions of research or applications for this compound.
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c20-19(21,22)18-12-16(14-8-9-14)25(24-18)11-10-23-28(26,27)17-7-3-5-13-4-1-2-6-15(13)17/h1-7,12,14,23H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXJVCSXOLWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2607089.png)
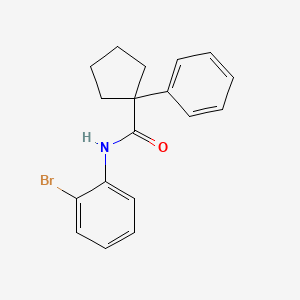
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)
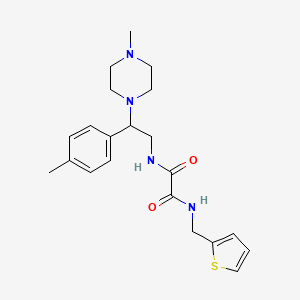
![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)
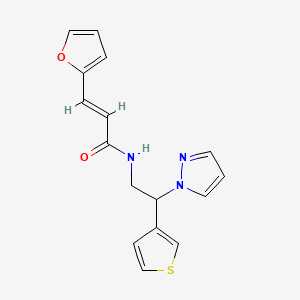
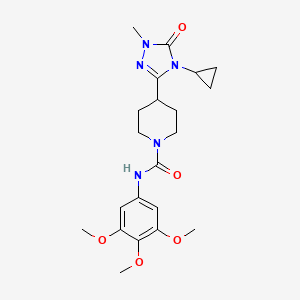
![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)
